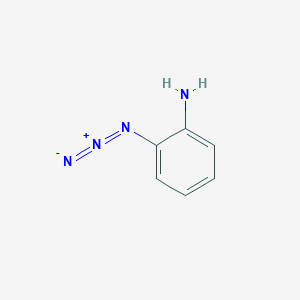

2-Azidoaniline

Overview

Description

2-Azidoaniline is a chemical compound with the molecular formula C6H6N4 . It has an average mass of 134.139 Da and a monoisotopic mass of 134.059250 Da .

Molecular Structure Analysis

The molecular structure of 2-Azidoaniline consists of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . The compound has a polar surface area of 38 Ų .Physical And Chemical Properties Analysis

2-Azidoaniline has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has an ACD/LogP of 1.23 and an ACD/LogD (pH 5.5) of 1.67 . The compound also has an ACD/BCF (pH 5.5) of 11.04 and an ACD/KOC (pH 5.5) of 194.01 .Scientific Research Applications

C–H Functionalization for Azidation

- Researchers have explored the use of 2-Azidoaniline in C–H functionalization reactions. Specifically, Betti base coordinated copper(II) complexes (C1–C5) have been synthesized and characterized. These complexes demonstrate catalytic activity in the C–H functionalization of aromatic amines for azidation under ultrasonication . Complex C5, in particular, yields 2-azidoaniline with an impressive 85% yield, outperforming existing methods and commercial catalysts. The reaction involves lower catalytic loading and shorter reaction times.

Photochemical Properties

- NBD-AzAn (NBD = 7-nitrobenz-2-oxa-1,3-diazole) is synthesized by mixing para-azidoaniline with NBD-chloride in acetonitrile-methanol solution. This compound exhibits interesting photochemical properties .

Photolysis in Aprotic Solvents

- The photolysis of p-azidoaniline in organic aprotic solvents has been investigated. The main product at room temperature is 4,4’-diaminoazobenzene. This finding sheds light on the behavior of azidoaniline under photolytic conditions .

Future Directions

There is a trend to find new ways of using photocatalysis in order to synthesize valuable products or to control or track live processes with special fluorescence-based molecular probes . The future research directions could involve exploring these new photochemical properties of azidoaniline and its derivatives .

Mechanism of Action

Target of Action

2-Azidoaniline, a derivative of aromatic amines, is primarily used in the C–H functionalization of aromatic amines for azidation . The primary target of 2-Azidoaniline is the C–H bond in aromatic amines . The role of this target is crucial as it allows for the successful demonstration of azidation under ultrasonication .

Mode of Action

The interaction of 2-Azidoaniline with its target involves a catalytic application in the C–H functionalization of aromatic amines for azidation . This process is successfully demonstrated under ultrasonication . The resulting change is the production of 2-azidoaniline with a yield of 85%, which is higher than existing methods .

Biochemical Pathways

It’s known that the compound plays a role in the azidation of aromatic amines . The downstream effects of this process include the production of 2-azidoaniline, which can be further used in various chemical reactions .

Pharmacokinetics

The compound’s molecular formula is chn, and it has an average mass of 134139 Da

Result of Action

The primary result of 2-Azidoaniline’s action is the production of 2-azidoaniline with a high yield . This compound is produced through the C–H functionalization of aromatic amines for azidation . The process is more efficient than existing methods, making 2-Azidoaniline a valuable compound in this chemical reaction .

Action Environment

The action of 2-Azidoaniline is influenced by environmental factors such as temperature and the presence of other compounds . For instance, the azidation process is successfully demonstrated under ultrasonication , suggesting that the application of ultrasonic waves enhances the compound’s efficacy

properties

IUPAC Name |

2-azidoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-3-1-2-4-6(5)9-10-8/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBXFYFBJMNSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoaniline | |

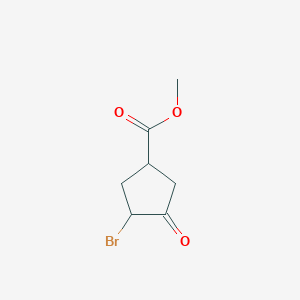

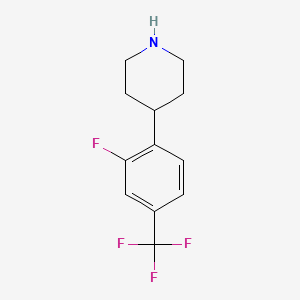

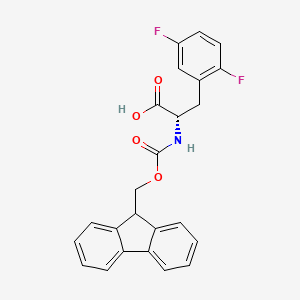

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

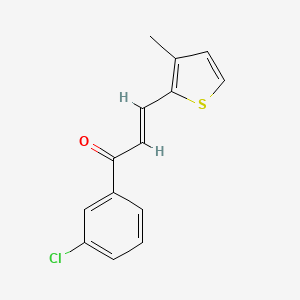

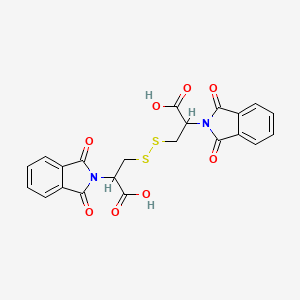

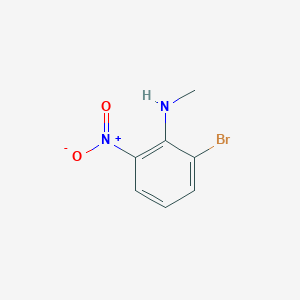

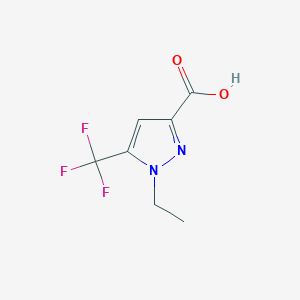

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)

![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)

![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)

![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)